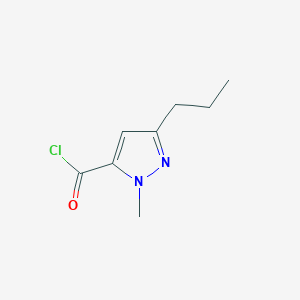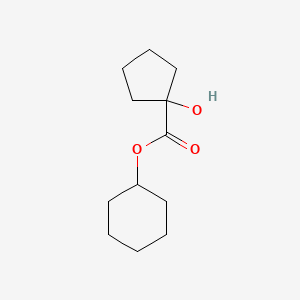![molecular formula C16H20ClN3O2 B14000345 [1-phenyl-2-(pyridin-2-ylamino)ethyl] N-ethylcarbamate;hydrochloride CAS No. 1092-62-2](/img/structure/B14000345.png)
[1-phenyl-2-(pyridin-2-ylamino)ethyl] N-ethylcarbamate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-phenyl-2-(pyridin-2-ylamino)ethyl] N-ethylcarbamate;hydrochloride is a chemical compound with the molecular formula C16H20ClN3O2 It is a derivative of carbamic acid and contains both phenyl and pyridinyl groups, making it a complex organic molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-phenyl-2-(pyridin-2-ylamino)ethyl] N-ethylcarbamate;hydrochloride typically involves the reaction of 2-aminopyridine with phenylacetaldehyde to form an intermediate Schiff base. This intermediate is then reacted with ethyl chloroformate to yield the desired carbamate derivative. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
[1-phenyl-2-(pyridin-2-ylamino)ethyl] N-ethylcarbamate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various alkyl or aryl groups into the molecule .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [1-phenyl-2-(pyridin-2-ylamino)ethyl] N-ethylcarbamate;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential as a ligand in binding studies. Its ability to interact with various biological targets makes it a valuable tool in understanding protein-ligand interactions .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of applications .
Mecanismo De Acción
The mechanism of action of [1-phenyl-2-(pyridin-2-ylamino)ethyl] N-ethylcarbamate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(pyridin-2-yl) pyrimidine derivatives
- Pyridine and pyrrole derivatives
- Imidazo[1,2-a]pyridines
Uniqueness
Compared to similar compounds, [1-phenyl-2-(pyridin-2-ylamino)ethyl] N-ethylcarbamate;hydrochloride stands out due to its unique combination of phenyl and pyridinyl groups. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
1092-62-2 |
|---|---|
Fórmula molecular |
C16H20ClN3O2 |
Peso molecular |
321.80 g/mol |
Nombre IUPAC |
[1-phenyl-2-(pyridin-2-ylamino)ethyl] N-ethylcarbamate;hydrochloride |
InChI |
InChI=1S/C16H19N3O2.ClH/c1-2-17-16(20)21-14(13-8-4-3-5-9-13)12-19-15-10-6-7-11-18-15;/h3-11,14H,2,12H2,1H3,(H,17,20)(H,18,19);1H |
Clave InChI |
FAWUWVMRYZXYJX-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)OC(CNC1=CC=CC=N1)C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



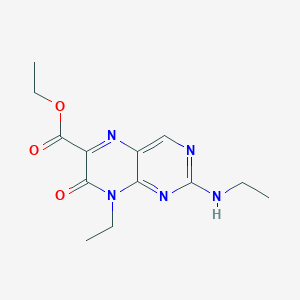

![Benzenecarbothioamide, 4-[[[4-(dimethylamino)phenyl]methylene]amino]-](/img/structure/B14000271.png)
![5-[[(2,4-dioxo-1H-pyrimidin-5-yl)methyldisulfanyl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B14000288.png)

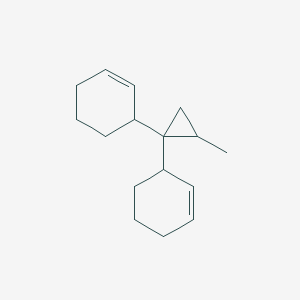
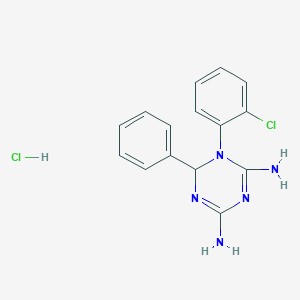
![5-([3-Amino-4-(4-methyl-1-piperazinyl)phenyl]sulfonyl)-2-(4-methyl-1-piperazinyl)phenylamine](/img/structure/B14000313.png)

